molecular formula C14H13N5O3 B2400779 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338658-81-3

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2400779
CAS No.: 1338658-81-3
M. Wt: 299.29
InChI Key: AQXPQOCITGVYDC-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including a pyrazole, a pyridine, and an oxadiazole . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of multiple rings. Intramolecular hydrogen bonding might occur between the N atom of the oxadiazole moiety and an NH2 group .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like oxadiazole could influence its solubility in different solvents .

Scientific Research Applications

Environmental Exposure Assessment

Research involving similar complex chemicals, like organophosphorus (OP) and pyrethroid (PYR) compounds, has primarily focused on assessing environmental exposure, particularly in vulnerable populations such as preschool children. In a study conducted in South Australia, various metabolites of OPs and PYRs were measured in urine samples to assess exposure levels. The study revealed widespread chronic exposure to these chemicals among children. Moreover, exposure to certain restricted chemicals, like fenitrothion, was notably higher in periurban and rural children compared to urban children (Babina et al., 2012).

Clinical Pharmacology and Safety Assessment

Compounds with structural similarities to 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid have been evaluated in clinical settings to understand their tolerance, safety, and dosimetry. For instance, the safety and pharmacokinetics of the radiotracer 11C-CS1P1, targeting sphingosine-1-phosphate receptor (S1PR) 1, were assessed in a Phase 1 study involving healthy participants. The study supported the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations, with dosimetry allowing repeated measures in the same participants (Brier et al., 2022).

Biomonitoring and Exposure Analysis

In studies on pyrethroid metabolites, the emphasis is on biomonitoring and understanding exposure patterns, especially in non-toilet-trained children. Such research investigates the presence and concentration of specific metabolites in urine samples, offering insights into the widespread and seasonally specific exposure to these chemicals (Ueyama et al., 2022).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures .

Future Directions

The future directions for this compound could be vast, depending on its properties and potential applications. It could be explored for its potential use in pharmaceuticals, especially considering the biological activity of oxadiazole derivatives .

Properties

IUPAC Name

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-8(2)10(7-16-19)14(20)21/h4-7H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXPQOCITGVYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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